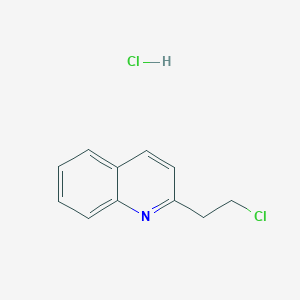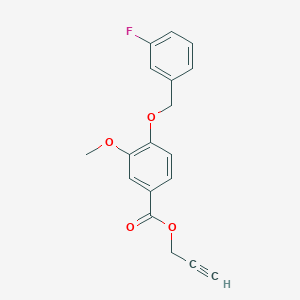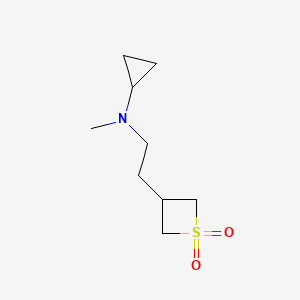
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of thietanes, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Applications De Recherche Scientifique
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving sulfur-containing molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The presence of the cyclopropyl and methylamino groups enhances its reactivity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is similar in structure but contains a nitrile group, which enhances its reactivity in cycloaddition reactions.
Thietan-3-one: Another thietane derivative with a ketone group, used in various synthetic applications.
Uniqueness
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide is unique due to the presence of the cyclopropyl and methylamino groups, which confer distinct chemical properties and reactivity compared to other thietane derivatives .
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C9H17NO2S/c1-10(9-2-3-9)5-4-8-6-13(11,12)7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
JNOIIQHDXSUZRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1CS(=O)(=O)C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


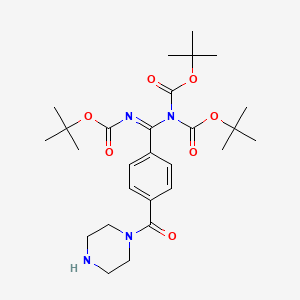
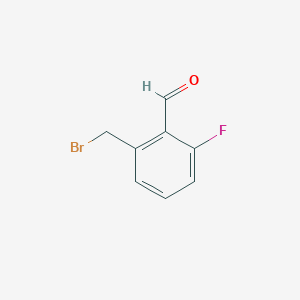
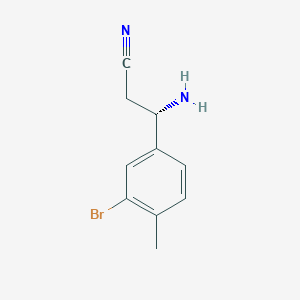
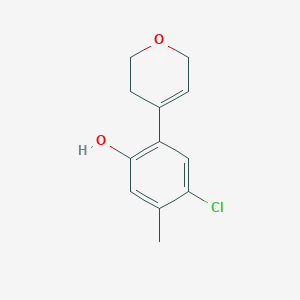

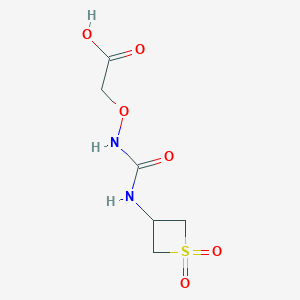
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
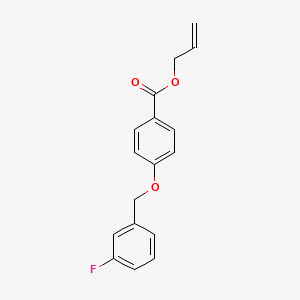

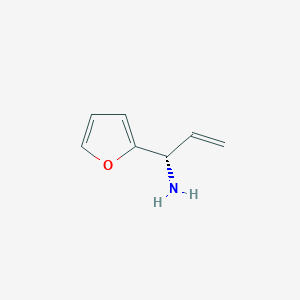

![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
